Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-

Photochromism Quantum yield Ultrafast spectroscopy

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- (CAS 1485-92-3), commonly designated as BIPS or unsubstituted indolinobenzospiropyran, is the parent compound of the indoline spiropyran photochromic family. This colorless to pale yellow crystalline solid (C₁₉H₁₉NO, MW 277.37, mp 91–95 °C) undergoes reversible photoinduced ring-opening from the closed spiropyran form to a colored merocyanine upon UV irradiation, with thermal or visible-light-driven reversion to the closed state.

Molecular Formula C19H19NO
Molecular Weight 277.4 g/mol
CAS No. 1485-92-3
Cat. No. B075583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-
CAS1485-92-3
Molecular FormulaC19H19NO
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2N(C13C=CC4=CC=CC=C4O3)C)C
InChIInChI=1S/C19H19NO/c1-18(2)15-9-5-6-10-16(15)20(3)19(18)13-12-14-8-4-7-11-17(14)21-19/h4-13H,1-3H3
InChIKeyCZTCZDFGLUDUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- (CAS 1485-92-3): Unsubstituted BIPS Spiropyran Reference Standard for Photochromic Research and Procurement


Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- (CAS 1485-92-3), commonly designated as BIPS or unsubstituted indolinobenzospiropyran, is the parent compound of the indoline spiropyran photochromic family [1]. This colorless to pale yellow crystalline solid (C₁₉H₁₉NO, MW 277.37, mp 91–95 °C) undergoes reversible photoinduced ring-opening from the closed spiropyran form to a colored merocyanine upon UV irradiation, with thermal or visible-light-driven reversion to the closed state [2]. As the structurally simplest member of the BIPS series—lacking the 6-nitro, 8-substituent, or other electron-withdrawing modifications present in more widely studied analogs—it serves as the essential baseline comparator for mechanistic photochromic studies and as a non-activated scaffold for derivative design [3].

Why Unsubstituted BIPS (CAS 1485-92-3) Cannot Be Replaced by 6-Nitro-BIPS or 6,8-Dinitro-BIPS in Research and Industrial Procurement


Despite sharing the indolinobenzospiropyran core, unsubstituted BIPS (CAS 1485-92-3) differs fundamentally from its nitro-substituted analogs in photochemical mechanism, excited-state pathway, and degradation susceptibility. Unsubstituted BIPS undergoes photochromic ring-opening exclusively via the excited singlet state (S₁), whereas 6-nitro-BIPS and 6,8-dinitro-BIPS partition ring-opening through both singlet and triplet excited-state pathways due to the low-lying n→π* state introduced by the nitro group [1]. This mechanistic divergence directly impacts: (i) the quantum yield of ring-opening (≤0.1 for BIPS vs. approximately two-fold higher for 6-nitro-BIPS); (ii) the photodegradation rate, which is substantially elevated in nitro-substituted derivatives owing to triplet-state-mediated singlet-oxygen generation; and (iii) the thermal recovery behavior, where BIPS spontaneously restores its closed form in the ground state while 6-nitro-BIPS is impeded by a solvent- and hydrogen-bond-dependent potential barrier [2][3]. Consequently, BIPS and its nitro-substituted analogs are not functionally interchangeable in any application where photostability, switching fidelity, or a clean singlet-only mechanism is required.

Quantitative Comparative Evidence for Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- (CAS 1485-92-3) Versus Closest Analogs


Photochemical Ring-Opening Quantum Yield: BIPS ≤0.1 vs. 6-Nitro-BIPS ~0.4

Femtosecond UV-mid-IR pump-probe spectroscopy in tetrachloroethene establishes that the dominant excited-state decay channel for unsubstituted BIPS is internal conversion to the S₀ state with a quantum yield ≥0.9, placing an upper limit of 0.1 on the photochemical ring-opening quantum yield. This agrees with a photocoloration quantum yield of 0.055 mole/einstein measured at −120 °C in a 1-propanol/2-propanol mixture for BIPS irradiated at 313 nm [1]. By contrast, the 6-nitro-BIPS derivative achieves a ring-opening quantum yield of approximately 0.18–0.4 depending on solvent polarity, representing a roughly 2- to 4-fold enhancement conferred by the nitro substituent [2]. For 6,8-dinitro-BIPS, bidirectional photoswitching with high quantum efficiency in both directions has been demonstrated, though with a trade-off between ring-opening and ring-closing quantum yields [3].

Photochromism Quantum yield Ultrafast spectroscopy

Excited-State Mechanism: Exclusive Singlet Pathway for BIPS vs. Singlet + Triplet for Nitro-Substituted Analogs

Unsubstituted indolino spiropyrans (BIPS) demonstrate photochromic ring-opening exclusively through the excited singlet (S₁) intermediate, confirmed by the absence of an oxygen effect on transient absorption. In contrast, 6-nitro-substituted derivatives exhibit a low-lying n→π* state absent in unsubstituted BIPS, enabling population of a triplet state that contributes to ring-opening via intersystem crossing [1]. Theoretical DFT/TD-DFT analysis confirms that upon vibronic UV excitation, 6-nitro-BIPS activates contraction-stretching vibration of the Cspiro-O bond in the excited state, facilitating opening; BIPS lacks this vibronic activation and instead restores its closed form in the ground state [2]. The triplet pathway in nitro-substituted derivatives is associated with enhanced singlet-oxygen generation and accelerated photodegradation compared to the purely singlet-mediated BIPS [3].

Photophysics Excited state dynamics Triplet state

Thermal Ring-Closure Recovery: BIPS Ground-State Restoration vs. 6-Nitro-BIPS Potential Barrier Trap

DFT/TD-DFT calculations at the CAM-B3LYP/M052X/M062X/ωB97XD level in methanol (SMD solvent model) reveal a critical difference in ground-state behavior: unsubstituted BIPS spontaneously restores its closed spiropyran form in the ground state after ring-opening, whereas in 6-nitro-BIPS, this recovery is prevented by a potential barrier whose magnitude is modulated by solvent polarity and hydrogen-bonding capacity [1]. This computational finding is corroborated by the experimental observation that 6-nitro-BIPS yields a long-lived merocyanine triplet state observable on microsecond timescales, while the unsubstituted BIPS merocyanine returns to the closed form more rapidly [2].

Thermal relaxation Merocyanine stability DFT calculation

Commercial Purity and Characterization: BIPS (CAS 1485-92-3) >98.0% (HPLC/Titration) as a Certified Reference Standard

Unsubstituted BIPS (CAS 1485-92-3) is commercially supplied as a white to light yellow crystalline powder with dual-method verified purity: ≥98.0 area% by HPLC and ≥98.0% by nonaqueous titration, with a confirmed melting point of 91.0–95.0 °C (literature mp 92 °C) . This dual-certification purity standard is uncommon among nitro-substituted BIPS analogs, which are typically characterized by HPLC alone and often supplied at lower certified purity due to synthetic complexity and purification challenges associated with the nitro group. The commercial availability of BIPS in catalog quantities (1 g, 5 g, 25 g) from major international suppliers (TCI product code T0344, Aladdin, VWR) with full Certificate of Analysis traceability makes it the most reliably procurable spiropyran reference compound for method validation and inter-laboratory standardization .

Quality control Reference standard Procurement specification

Photodegradation Resistance: Singlet-Only BIPS vs. Triplet-Mediated Degradation in Nitro-BIPS

The comprehensive 2019 review by Kortekaas and Browne explicitly states that photodegradation by reaction with triplet oxygen is substantially increased in nitro-substituted spiropyrans compared to spiropyrans that do not bear substituents with low-lying π*- and/or n-orbitals (i.e., unsubstituted BIPS) [1]. This is mechanistically rooted in the nitro group's enhancement of intersystem crossing quantum yield, which populates the triplet excited state that sensitizes singlet oxygen (¹O₂) generation—the primary agent of oxidative photodegradation in spiropyrans. Unsubstituted BIPS, lacking this triplet pathway entirely, exhibits inherently lower photodegradation rates under aerobic conditions, although quantitative fatigue cycle comparisons under identical experimental conditions have not been systematically reported. The kinetic characterization literature further notes that 6-nitro-BIPS suffers from hydrolytic decomposition of its merocyanine isomer in aqueous media, a degradation pathway not reported for unsubstituted BIPS .

Photostability Fatigue resistance Singlet oxygen

Validated Application Scenarios for Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl- (CAS 1485-92-3) Derived from Quantitative Evidence


Baseline Reference Compound for Structure–Photoreactivity Relationship Studies in Spiropyran Research

As the unsubstituted parent of the indolinobenzospiropyran series, BIPS (CAS 1485-92-3) is the essential negative control for any study quantifying the effect of substituents on photochromic performance. Its well-characterized singlet-only mechanism, quantum yield of ring-opening ≤0.1, and barrier-free thermal recovery provide the quantitative baseline against which all nitro-, halo-, alkoxy-, and carboxylate-substituted derivatives are compared [1]. Procurement of high-purity BIPS (>98.0% dual-certified) enables reproducible inter-laboratory benchmarking of new spiropyran derivatives.

Non-Activated Photoswitchable Scaffold for Biomolecular Interface Studies

BIPS has been demonstrated to undergo reversible photoswitching at histone (H1) protein–DNA interfaces, where UV 254 nm irradiation isomerizes it to the merocyanine trans conformer, and subsequent visible light exposure drives cyclization back to the closed spiropyran state with a rate constant of 2.8 min⁻¹ [1]. The associated free energy of binding of −8.3 kcal/mol at H1-DNA condensate interfaces validates its utility as a non-activated photochromic probe for drug-delivery targeting studies, filling a niche distinct from nitro-BIPS derivatives whose hydrolytic instability in aqueous media limits biological applicability .

UV Radiation Dosimetry and Self-Indicating Smart Coatings

The compound's photochromic properties have been explicitly claimed in patent literature for ultraviolet radiation dosimeters comprising a transparent or white film containing 1,3,3-trimethylindolinobenzopyrylospiran adjacent to a color chart with graduated shade references [1]. The gradual, singlet-only ring-opening of BIPS enables cumulative UV dose indication without the rapid saturation and triplet-mediated degradation that complicates the use of high-quantum-yield nitro-substituted spiropyrans in dosimetric applications.

Photochromic Dopant in Polymer and Hybrid Organic–Inorganic Matrices Requiring Thermal Reversibility

BIPS has been successfully incorporated as a photochromic dopant in mesoporous organosilica films and polymethylmethacrylate-silica hybrid thin films, where its spontaneous ground-state thermal recovery eliminates the need for visible-light reset cycling [1]. This contrasts with nitro-substituted BIPS derivatives whose merocyanine forms are kinetically trapped by the nitro-induced potential barrier, requiring active visible-light irradiation for reset—a significant operational disadvantage in passively reversible smart-window or self-clearing security-ink applications.

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